Cas no 205319-06-8 (Dichloro[bis(diphenylphosphinophenyl)ether]palladium(II))
![Dichloro[bis(diphenylphosphinophenyl)ether]palladium(II) structure](https://www.kuujia.com/scimg/cas/205319-06-8x500.png)
Dichloro[bis(diphenylphosphinophenyl)ether]palladium(II) Chemical and Physical Properties
Names and Identifiers
-
- Dichloro[bis(diphenylphosphinophenyl)ether]palladium(II)
- dichloropalladium,[2-(2-diphenylphosphanylphenoxy)phenyl]-diphenylphosphane
- [2,2'-bis(diphenylphosphino)diphenyl oxide]palladium dichloride
- [bis(2-(diphenylphosphino)phenyl)ether]palladium(II) dichloride
- [bis(o-diphenylphosphinophenyl) ether]palladium(II) chloride
- BIS(DIPHENYLPHOSPHINOPHENYL)ETHER PALLADIUM(II) DICHLORIDE
- dichloro(2,2-bis(diphenylphosphino)diphenyl ether)palladium(II)
- Dichloro[bis(2-(diphenylphosphino)phenyl)ether]palladium(II)
- Pd(DPEPhos)Cl2
- PdCl2(DPEphos)
- Pd-117
- Bis(diphenylphosphinophenyl)ether palladium (II) dichloride
- AKOS027320681
- 205319-06-8
- AMY41873
- SY074042
- Dichloro[bis(2-(diphenylphosphino)phenyl)ether]palladium(II), 95%
- dichloropalladium;[2-(2-diphenylphosphanylphenoxy)phenyl]-diphenylphosphane
- MFCD09953446
- C36H28Cl2OP2Pd
- dpephos; palladium chloride
- Dichloro{bis[2-(diphenylphosphino)phenyl]ether}palladium(II), 98%
- Dichloro[bis(diphenylphosphinophenyl)ether]palladium(II), Pd 14.8%
- Palladium, dichloro[1,1'-(oxydi-2,1-phenylene)bis[1,1-diphenylphosphine-kappaP]]-, (SP-4-2)-
- [Oxydi(2,1-phenylene)]bis(diphenylphosphane)--dichloropalladium (1/1)
- A879577
- SCHEMBL2126742
- DTXSID10463965
- F16631
-
- MDL: MFCD09953446
- Inchi: InChI=1S/C36H28OP2.2ClH.Pd/c1-5-17-29(18-6-1)38(30-19-7-2-8-20-30)35-27-15-13-25-33(35)37-34-26-14-16-28-36(34)39(31-21-9-3-10-22-31)32-23-11-4-12-24-32;;;/h1-28H;2*1H;/q;;;+2/p-2
- InChI Key: VYOUBMJFTDMKRR-UHFFFAOYSA-L
- SMILES: Cl[Pd]Cl.C1(OC2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)=CC=CC=C1P(C5=CC=CC=C5)C6=CC=CC=C6
Computed Properties
- Exact Mass: 714.00300
- Monoisotopic Mass: 714.00273g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 42
- Rotatable Bond Count: 8
- Complexity: 597
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: nothing
- Surface Charge: 0
- Tautomer Count: nothing
- Topological Polar Surface Area: 9.2Ų
Experimental Properties
- Color/Form: powder
- Melting Point: 243-250 °C
- Boiling Point: No data available
- Flash Point: 404.9°C
- Water Partition Coefficient: Insoluble in water.
- PSA: 36.41000
- LogP: 8.37430
- Sensitiveness: Sensitive to humidity
- Solubility: Not determined
Dichloro[bis(diphenylphosphinophenyl)ether]palladium(II) Security Information
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Safety Instruction: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Storage Condition:2-8°C
Dichloro[bis(diphenylphosphinophenyl)ether]palladium(II) Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D121334-250mg |
Dichloro[bis(diphenylphosphinophenyl)ether]palladium(II) |
205319-06-8 | 95% | 250mg |
¥193.90 | 2023-09-03 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D121334-5g |
Dichloro[bis(diphenylphosphinophenyl)ether]palladium(II) |
205319-06-8 | 95% | 5g |
¥3089.90 | 2023-09-03 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY074042-25g |
2-Fluoro-5-methylphenyl Chloroformate |
205319-06-8 | ≥95% | 25g |
¥2837.0 | 2023-09-15 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R011136-1g |
Dichloro[bis(diphenylphosphinophenyl)ether]palladium(II) |
205319-06-8 | 95% | 1g |
¥336 | 2023-09-09 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 46-0463-5g |
Dichloro[bis(diphenylphosphinophenyl)ether]palladium(II) |
205319-06-8 | 98% | 5g |
3705CNY | 2021-05-08 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 46-0463-5g |
Dichloro[bis(diphenylphosphinophenyl)ether]palladium(II) |
205319-06-8 | 98% | 5g |
3705.0CNY | 2021-07-12 | |
eNovation Chemicals LLC | Y1209549-1G |
dichloropalladium;[2-(2-diphenylphosphanylphenoxy)phenyl]-diphenyl-phosphane |
205319-06-8 | 97% | 1g |
$140 | 2023-05-13 | |
eNovation Chemicals LLC | D528765-1g |
DIchloro[bis(diphenylphosphinophenyl)ether]palladium(II) |
205319-06-8 | 97% | 1g |
$100 | 2024-05-23 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D121334-1g |
Dichloro[bis(diphenylphosphinophenyl)ether]palladium(II) |
205319-06-8 | 95% | 1g |
¥720.90 | 2023-09-03 | |
SHENG KE LU SI SHENG WU JI SHU | sc-268874-1 g |
Dichloro[bis(diphenylphosphinophenyl)ether]palladium(II), Pd 14.8%, |
205319-06-8 | 1g |
¥933.00 | 2023-07-11 |
Dichloro[bis(diphenylphosphinophenyl)ether]palladium(II) Related Literature
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1. Formation of large chelate rings from NNN′N′-tetramethyl-pentane-1,5-diamine, -heptane-1,7-diamine, and -decane-1,10-diamine and bis(benzonitrile)dichloropalladium(II): crystal structures of di-μ-(NNN′N′-tetramethylpentane-1,5-diamine-NN′)- and di-μ-(NNN′N′-tetramethyl-heptane-1,7-diamine-NN′)-bis[dichloropalladium(II)]–benzene (1/1) containing sixteen- and twenty-atom rings respectivelyAnthony Constable,Walter S. McDonald,Bernard L. Shaw J. Chem. Soc. Dalton Trans. 1979 496
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Xin-Ran Liu,Peng-Fei Cui,Shu-Ting Guo,Run-Ze Yuan,Guo-Xin Jin Inorg. Chem. Front. 2021 8 4349
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Stephen D. J. McKinnon,Joe B. Gilroy,Robert McDonald,Brian O. Patrick,Robin G. Hicks J. Mater. Chem. 2011 21 1523
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4. Synthesis of bis[palladium(ii)] and bis[platinum(ii)] complexes containing chiral, linear quadridentate ligands with a P2N2 donor setJustine Bennett,A. David Rae,Geoffrey Salem,Natalie C. Ward,Paul Waring,Kerri Wells,Anthony C. Willis J. Chem. Soc. Dalton Trans. 2002 234
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Pedro Bosch,David Sucunza,Francisco Mendicuti,Alberto Domingo,Juan J. Vaquero Org. Chem. Front. 2018 5 1916
Additional information on Dichloro[bis(diphenylphosphinophenyl)ether]palladium(II)
Dichloro[bis(diphenylphosphinophenyl)ether]palladium(II) and Its Significance in Modern Catalysis
Dichloro[bis(diphenylphosphinophenyl)ether]palladium(II), with the CAS number 205319-06-8, is a pivotal compound in the realm of organometallic chemistry and catalysis. This organopalladium complex has garnered significant attention due to its unique structural and electronic properties, which make it an excellent catalyst for various organic transformations. The compound's structure, featuring a palladium(II) center coordinated to two chloro ligands and two bis(diphenylphosphinophenyl)ether ligands, imparts exceptional reactivity and selectivity in catalytic processes.
The Dichloro[bis(diphenylphosphinophenyl)ether]palladium(II) complex is widely utilized in cross-coupling reactions, which are fundamental transformations in synthetic organic chemistry. These reactions enable the formation of carbon-carbon bonds, a crucial step in the synthesis of complex molecules such as pharmaceuticals and agrochemicals. The palladium center in this complex acts as a highly efficient catalyst, facilitating the coupling of various organic fragments under mild conditions. This property makes it particularly valuable in industrial applications where high yields and selectivity are essential.
Recent advancements in the field have highlighted the role of this compound in asymmetric catalysis. Asymmetric synthesis is a critical area of research aimed at producing enantiomerically pure compounds, which are essential for many pharmaceutical applications. The chiral environment provided by the bis(diphenylphosphinophenyl)ether ligands allows for the selective binding of substrates, leading to high enantioselectivity in catalytic reactions. This has opened up new possibilities for the synthesis of chiral drugs with improved therapeutic efficacy.
In addition to its applications in cross-coupling and asymmetric catalysis, Dichloro[bis(diphenylphosphinophenyl)ether]palladium(II) has been explored in polymer chemistry. The ability of this complex to facilitate polymerization reactions under mild conditions has made it a valuable tool for the synthesis of novel polymers with tailored properties. These polymers find applications in various fields, including materials science, electronics, and biomedicine.
The compound's stability under various reaction conditions is another key factor contributing to its widespread use. Unlike some other palladium catalysts that require harsh conditions or suffer from decomposition, Dichloro[bis(diphenylphosphinophenyl)ether]palladium(II) remains stable and active over multiple reaction cycles. This stability not only improves the efficiency of catalytic processes but also reduces costs associated with catalyst recovery and reuse.
Recent studies have also demonstrated the potential of this complex in green chemistry initiatives. The development of sustainable catalytic systems is a major focus in modern chemistry, aiming to minimize environmental impact while maintaining high efficiency. Dichloro[bis(diphenylphosphinophenyl)ether]palladium(II) fits well into this framework due to its high turnover numbers and low toxicity profile compared to other heavy metal catalysts.
The role of ligands in determining the catalytic activity of organopalladium complexes cannot be overstated. In the case of Dichloro[bis(diphenylphosphinophenyl)ether]palladium(II), the bis(diphenylphosphinophenyl)ether ligands play a crucial role in modulating the electronic properties of the palladium center. These ligands provide steric hindrance and electronic tuning, which can be fine-tuned to achieve specific catalytic outcomes. This flexibility has allowed researchers to design catalysts with tailored reactivity for different applications.
The compound's utility extends beyond traditional organic synthesis into more specialized areas such as photochemical catalysis. The ability to combine photoredox catalysis with traditional transition metal catalysis has opened up new avenues for synthetic chemistry. Dichloro[bis(diphenylphosphinophenyl)ether]palladium(II) has been shown to participate in photocatalytic cycles, enabling novel synthetic strategies that were previously inaccessible.
In conclusion, Dichloro[bis(diphenylphosphinophenyl)ether]palladium(II), with its CAS number 205319-06-8, is a versatile and highly effective catalyst with broad applications in modern chemistry. Its unique structural features and reactivity make it an indispensable tool for researchers working on organic synthesis, polymer chemistry, and green chemistry initiatives. As research continues to uncover new applications for this compound, its importance is likely to grow even further.
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